1-[2-(dimethylamino)ethyl]-1H-pyrazol-4-amine dihydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
1-[2-(dimethylamino)ethyl]pyrazol-4-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N4.2ClH/c1-10(2)3-4-11-6-7(8)5-9-11;;/h5-6H,3-4,8H2,1-2H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWWJIAYCYJREFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C=C(C=N1)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1909328-09-1 | |
| Record name | 1-[2-(dimethylamino)ethyl]-1H-pyrazol-4-amine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical Reactions Analysis
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions are common, where the pyrazol ring can be substituted with various nucleophiles.
Common Reagents and Conditions: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) are used under controlled conditions to achieve the desired reactions.
Major Products Formed: The major products include oxidized or reduced derivatives of the compound, as well as substituted pyrazol derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of more complex molecules.
Biology: It serves as a tool in biological studies, often used to probe enzyme mechanisms or as a ligand in receptor binding assays.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, depending on its application.
Pathways Involved: The exact pathways can vary, but often involve modulation of biochemical processes or signaling pathways.
Comparison with Similar Compounds
Substituent Effects on Bioactivity
- The dimethylaminoethyl group in the target compound enhances solubility and basicity, favoring interactions with acidic residues in enzyme binding pockets .
- Methyl substitutions (e.g., 3-methyl in CAS 1909327-84-9) reduce steric hindrance, increasing reactivity in cross-coupling reactions .
- Aromatic substituents like the 3,4-dimethoxybenzyl group (CAS 1803600-64-7) enhance lipophilicity, improving membrane permeability but reducing aqueous solubility .
Comparative Reactivity
- Ethyl 4-(dimethylamino)benzoate () demonstrates higher polymerization conversion rates than 2-(dimethylamino)ethyl methacrylate, suggesting that electron-donating groups (e.g., dimethylamino) at specific positions enhance reactivity . Analogously, the 4-amino group in the target compound may act as a hydrogen-bond donor, facilitating interactions in catalytic systems .
Pharmacological Potential
- The target compound’s dihydrochloride salt improves bioavailability compared to non-salt forms (e.g., free base of CAS 1173069-63-0) .
- Piperidine-containing analogs (CAS 1361114-76-2, 1173069-63-0) show promise in neuropharmacology due to structural similarity to neurotransmitters like serotonin .
Biological Activity
1-[2-(dimethylamino)ethyl]-1H-pyrazol-4-amine dihydrochloride, with CAS No. 1909328-09-1, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C7H16Cl2N4
- Molecular Weight : 227.13474 g/mol
- Structure : The compound features a pyrazole ring substituted with a dimethylaminoethyl group.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It may function as an agonist or antagonist at specific receptors, influencing numerous biochemical pathways. Its exact mechanism can vary based on the application and context in which it is utilized .
Anticancer Activity
Recent studies have highlighted the compound's potential in cancer treatment. For instance, aminopyrazole derivatives similar to this compound have shown significant inhibition of cancer cell proliferation:
- HepG2 (liver cancer cells) : Growth inhibition of approximately 54.25%.
- HeLa (cervical cancer cells) : Growth inhibition of about 38.44% .
These findings suggest that structural modifications can enhance the antiproliferative effects against cancer cells while minimizing toxicity to normal cells.
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Pyrazole derivatives have demonstrated effectiveness against various pathogens. For example, certain derivatives showed moderate to excellent antifungal activity against phytopathogenic fungi . This suggests that this compound could serve as a lead compound in developing new antimicrobial agents.
Study on Antifungal Activity
A study investigated the antifungal efficacy of pyrazole derivatives, including those related to this compound. The results indicated that some compounds exhibited higher antifungal activity than traditional agents like boscalid, highlighting their potential for agricultural applications .
Inhibition of Xanthine Oxidase
Research into pyrazole-based compounds has revealed their ability to inhibit xanthine oxidase, an enzyme involved in uric acid production. This property is particularly relevant for treating conditions like gout. Compounds similar to this compound have shown moderate inhibitory activity against this enzyme .
Safety Profile
The safety profile of this compound includes several hazard statements indicative of its handling requirements:
| Hazard Statement | Description |
|---|---|
| H335 | May cause respiratory irritation |
| H315 | Causes skin irritation |
| H303 | May be harmful if swallowed |
| H319 | Causes serious eye irritation |
Precautionary measures include wearing appropriate protective equipment and ensuring adequate ventilation when handling the compound .
Q & A
What synthetic methodologies are recommended for the efficient preparation of 1-[2-(dimethylamino)ethyl]-1H-pyrazol-4-amine dihydrochloride, and how can reaction parameters be systematically optimized?
Answer: The synthesis typically involves nucleophilic substitution or amidation reactions. For instance, reacting a pyrazole precursor (e.g., 1H-pyrazol-4-amine) with 2-(dimethylamino)ethyl chloride in the presence of a base like triethylamine. Optimization can be achieved via Design of Experiments (DoE) , which systematically varies parameters (e.g., temperature, solvent polarity, stoichiometry) to identify their effects on yield and purity. Computational tools, such as quantum chemical reaction path searches, can predict intermediates and transition states, reducing reliance on trial-and-error. This integrated approach aligns with ICReDD’s methodology for efficient reaction design .
What analytical techniques are critical for confirming the structural integrity and purity of this compound in academic research?
Answer: Key techniques include:
- NMR spectroscopy (1H/13C) to confirm the presence of the dimethylaminoethyl and pyrazole moieties.
- HPLC with UV/vis or mass detection to assess purity (>95% recommended for biological assays).
- Mass spectrometry (MS) for molecular weight verification (e.g., ESI-MS for the free base and salt forms).
- Elemental analysis to validate the dihydrochloride stoichiometry.
- Thermogravimetric analysis (TGA) to evaluate hygroscopicity and stability.
Due to inconsistencies in vendor-provided data (e.g., lack of analytical validation for some suppliers), in-house validation is essential .
How can computational chemistry elucidate reaction mechanisms or predict byproducts in the synthesis of this compound?
Answer:
- Density Functional Theory (DFT) calculations model reaction pathways, identifying energetically favorable intermediates and transition states.
- Molecular dynamics simulations assess solvent effects (e.g., dichloromethane vs. DMF) on reaction kinetics.
- Machine learning algorithms trained on reaction databases can predict regioselectivity and side products (e.g., over-alkylation).
These methods, combined with experimental validation, align with ICReDD’s workflow for reducing development time .
What methodologies address discrepancies in reported biological activities of this compound across studies?
Answer:
- Meta-analysis of literature data to identify variables (e.g., assay pH, cell line variability) causing inconsistencies.
- Standardized assays under controlled conditions (e.g., fixed incubation times, uniform salt concentrations).
- Multivariate statistical analysis (e.g., PCA or ANOVA) to isolate confounding factors.
For example, conflicting IC50 values in kinase inhibition studies may arise from differences in protein expression levels or buffer compositions. Systematic replication under harmonized protocols resolves such contradictions .
How does the dihydrochloride salt form impact physicochemical properties compared to the free base?
Answer:
- Solubility : Assessed via shake-flask methods in buffers (pH 1–7.4). The salt form typically enhances aqueous solubility but may reduce lipid membrane permeability.
- Bioavailability : Evaluated using Caco-2 cell monolayers to measure apparent permeability (Papp).
- Stability : Accelerated stability studies (40°C/75% RH) and X-ray diffraction (XRPD) compare crystallinity and hygroscopicity.
Such comparative studies are critical for rational salt selection in drug development .
What are the primary research applications of this compound in medicinal chemistry and materials science?
Answer:
- Medicinal Chemistry : Acts as a scaffold for kinase inhibitors (e.g., JAK/STAT pathway targets) or GPCR ligands . Methodologies include SAR studies via substituent variation at the pyrazole C3/C5 positions.
- Materials Science : The tertiary amine facilitates coordination in metal-organic frameworks (MOFs) or covalent organic polymers (COFs). Characterization via FTIR , PXRD , and BET surface area analysis validates structural integrity .
What strategies mitigate challenges in scaling up synthesis from laboratory to pilot-scale?
Answer:
- Process Analytical Technology (PAT) : Real-time monitoring (e.g., in situ FTIR) tracks reaction progress and impurity formation.
- Continuous Flow Reactors : Improve heat/mass transfer and reduce batch-to-batch variability.
- Safety Testing : Differential scanning calorimetry (DSC) identifies exothermic decomposition risks during scale-up.
These approaches, guided by DoE principles, ensure reproducibility and safety in larger-scale syntheses .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
